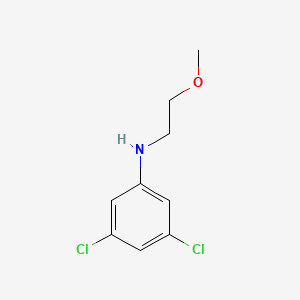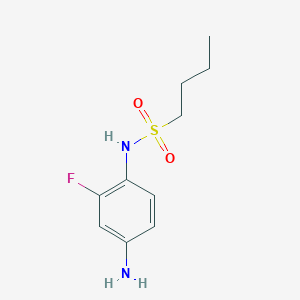![molecular formula C14H17NO3 B1414765 3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanoic acid CAS No. 1021245-39-5](/img/structure/B1414765.png)
3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanoic acid
Übersicht
Beschreibung
3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanoic acid is a chemical compound with the molecular formula C14H17NO3. It is used as an intermediate in pharmaceutical research and development .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C14H17NO3/c1-18-9-8-15-10-11(6-7-14(16)17)12-4-2-3-5-13(12)15/h2-5,10H,6-9H2,1H3,(H,16,17) .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 247.29 g/mol . It is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
A study by Radhakrishnan, Balakrishnan, and Selvaraj (2020) synthesized various Schiff bases, including compounds derived from Tryptophan and similar to 3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanoic acid. These compounds displayed significant antimicrobial activity, showcasing their potential in medical and pharmaceutical applications (Radhakrishnan, Balakrishnan, & Selvaraj, 2020).
Corrosion Inhibition
Vikneshvaran and Velmathi (2017) investigated the use of Schiff bases derived from L-Tryptophan, structurally related to this compound, as corrosion inhibitors for stainless steel in acidic environments. This research suggests potential applications in industrial corrosion prevention (Vikneshvaran & Velmathi, 2017).
Pharmaceutical Synthesis and Drug Design
In the field of drug design, Tomoo et al. (2014) describe the synthesis and biological evaluation of compounds including 3-(1-aryl-1H-indol-5-yl)propanoic acids as inhibitors of cytosolic phospholipase A2α. This indicates their significance in developing new pharmaceutical agents (Tomoo et al., 2014).
Enzyme Inhibition
Research by Nazir et al. (2018) focused on the synthesis of novel indole-based oxadiazole scaffolds, showing potent inhibitory activity against the urease enzyme. This highlights the compound's potential in creating enzyme inhibitors for various applications (Nazir et al., 2018).
Wirkmechanismus
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors . These targets can vary widely depending on the specific structure and functional groups present in the derivative.
Mode of Action
The interaction of indole derivatives with their targets can result in a variety of biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways. For example, indole-3-propionic acid, a gut microbiota-derived metabolite of tryptophan, has been shown to improve blood glucose levels, increase insulin sensitivity, inhibit liver lipid synthesis and inflammatory factors, correct intestinal microbial disorders, maintain the intestinal barrier, and suppress the intestinal immune response .
Result of Action
The molecular and cellular effects of indole derivatives can be diverse, depending on their specific targets and mode of action. For instance, indole-3-propionic acid has been shown to have beneficial effects on metabolic disorders .
Action Environment
Environmental factors can influence the action, efficacy, and stability of indole derivatives. For example, the gut microbiota plays a crucial role in the production of indole-3-propionic acid from tryptophan .
Biochemische Analyse
Biochemical Properties
3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanoic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with high affinity to multiple receptors, which is helpful in developing new therapeutic derivatives . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active site of the enzyme or receptor. This binding can lead to the modulation of enzyme activity, either inhibiting or activating specific biochemical pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to prevent oxidative stress injury and inhibit the synthesis of proinflammatory cytokines . These actions are crucial in maintaining cellular homeostasis and preventing cellular damage. Additionally, this compound has been shown to have a positive impact on energy balance and cardiovascular health .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been shown to bind to specific receptors on the cell surface, leading to the activation of intracellular signaling cascades . This activation can result in the modulation of gene expression, ultimately affecting cellular function and metabolism. Additionally, this compound can inhibit certain enzymes, thereby altering the metabolic pathways within the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under normal storage conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound has been observed to have sustained effects on cellular function, including prolonged inhibition of proinflammatory cytokine synthesis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, toxic or adverse effects may be observed. These effects can include cellular toxicity, disruption of metabolic pathways, and adverse impacts on organ function. It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it has been identified as a metabolite in the tryptophan metabolism pathway, where it plays a role in maintaining cardiovascular health and preventing endothelial dysfunction . The compound’s interaction with enzymes such as Bcl2, caspase3, and AKT1 has been shown to modulate apoptosis, inflammation, and oxidative stress .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments. For instance, the compound has been shown to be transported across cell membranes by specific transporters, allowing it to reach its target sites within the cell . The distribution of this compound within tissues can also affect its overall activity and function.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it has been observed to localize within the mitochondria, where it exerts its effects on cellular metabolism and energy production . The precise localization of this compound within the cell is essential for its proper function and therapeutic potential.
Eigenschaften
IUPAC Name |
3-[1-(2-methoxyethyl)indol-3-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-18-9-8-15-10-11(6-7-14(16)17)12-4-2-3-5-13(12)15/h2-5,10H,6-9H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFFYRADJLCLMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


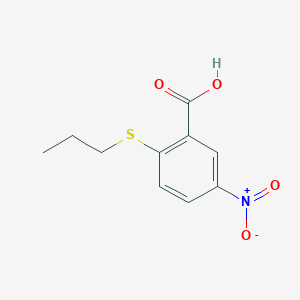
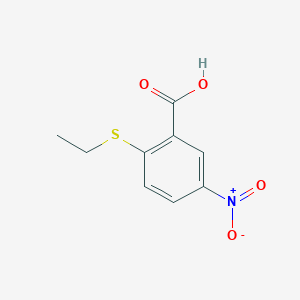
![3-[(Ethylsulfanyl)methyl]aniline](/img/structure/B1414687.png)
amine](/img/structure/B1414688.png)

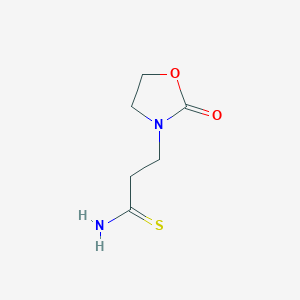
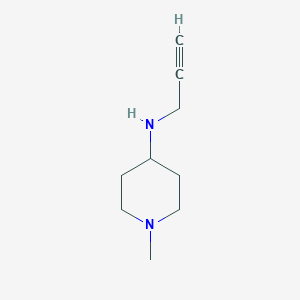
![2-[(3,5-Difluorophenyl)amino]nicotinic acid](/img/structure/B1414692.png)
![(1R)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine](/img/structure/B1414695.png)
![1-[4-(2-Methylimidazol-1-yl)phenyl]ethanone](/img/structure/B1414696.png)

